N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)furan-2-carboxamide
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Overview
Description
2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is a complex organic compound with a unique structure that combines a furan ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of furan-2-carboxylic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: A simpler derivative with a methyl group instead of the isoindole moiety.
N-[4-(1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl)benzoyl]-beta-alanine: A related compound with a benzoyl group and beta-alanine.
Uniqueness
2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its combination of a furan ring and an isoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c16-11(10-6-3-7-19-10)14-15-12(17)8-4-1-2-5-9(8)13(15)18/h1-3,6-9H,4-5H2,(H,14,16) |
InChI Key |
IPDBCWFPCXDSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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